![molecular formula C9H6N2O4S B6385619 5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine, 95% CAS No. 1261942-83-9](/img/structure/B6385619.png)
5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine, 95%
Overview
Description
5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine, 95% (5-CTDHP) is a novel compound synthesized from the reaction of 2-carboxythiophene-4-yl and 2,4-dihydroxypyrimidine. 5-CTDHP is a promising compound with potential applications in scientific research and drug development.
Mechanism of Action
The mechanism of action of 5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine, 95% is not yet fully understood. However, it is believed that the compound binds to the active site of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of folic acid. The binding of 5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine, 95% to the active site of DHFR inhibits the enzyme, resulting in a decrease in the synthesis of folic acid. In addition, 5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine, 95% is believed to bind to proteins involved in drug metabolism, which may affect the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine, 95% are not yet fully understood. However, it is believed that the compound may have anti-cancer and anti-inflammatory effects. In addition, it has been suggested that 5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine, 95% may have anti-microbial and anti-viral effects.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments include its high purity (95%) and its low melting point (93-95°C). The disadvantages of using 5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments include its potential toxicity, as well as its potential to bind to proteins involved in drug metabolism, which may affect the metabolism of drugs.
Future Directions
Future research on 5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine, 95% could focus on further elucidating its mechanism of action and its biochemical and physiological effects. In addition, further research could be done to study the potential toxicity of 5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine, 95% and its potential to bind to proteins involved in drug metabolism. Finally, further research could be done to explore the potential applications of 5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine, 95% in drug development and scientific research.
Synthesis Methods
The synthesis of 5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine, 95% is a multi-step process. The first step involves the reaction of 2-carboxythiophene-4-yl and 2,4-dihydroxypyrimidine, which yields the 5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine, 95% precursor. The precursor is then reacted with an acid catalyst to form 5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine, 95%. This reaction is carried out in anhydrous conditions, and the resulting product is a white solid with a melting point of 93-95°C. The purity of the 5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine, 95% produced is 95%.
Scientific Research Applications
5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine, 95% has been studied for its potential applications in scientific research. It has been used as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of folic acid. 5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine, 95% has also been used to study the mechanisms of drug resistance in cancer cells. In addition, it has been used to study the binding of drugs to proteins and to study the effects of drug metabolism.
properties
IUPAC Name |
4-(2,4-dioxo-1H-pyrimidin-5-yl)thiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4S/c12-7-5(2-10-9(15)11-7)4-1-6(8(13)14)16-3-4/h1-3H,(H,13,14)(H2,10,11,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYMSXCXWACLMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C2=CNC(=O)NC2=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801143203 | |
Record name | 2-Thiophenecarboxylic acid, 4-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801143203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Carboxythiophene-4-yl)-(2,4)-dihydroxypyrimidine | |
CAS RN |
1261942-83-9 | |
Record name | 2-Thiophenecarboxylic acid, 4-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261942-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenecarboxylic acid, 4-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801143203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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